(E)-N-(3-nitrophenyl)-N'-tosylbenzimidamide
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Overview
Description
(E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide is a chemical compound that belongs to the class of benzimidamides This compound is characterized by the presence of a nitrophenyl group and a tosyl group attached to the benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide typically involves the condensation of 3-nitroaniline with tosyl chloride in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for (E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in biological processes. For example, it can inhibit the activity of cyclooxygenase-2 (COX-2) and other inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to potential anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: A Schiff base compound with similar structural features.
2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: An indole derivative with comparable biological activities.
Uniqueness
(E)-N-(3-nitrophenyl)-N’-tosylbenzimidamide is unique due to its combination of a nitrophenyl group and a tosyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-15-10-12-19(13-11-15)28(26,27)22-20(16-6-3-2-4-7-16)21-17-8-5-9-18(14-17)23(24)25/h2-14H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQWYMQSPJQFGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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